N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound featuring a benzofuran core, a thiophene ring, and an azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Azepane Moiety: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a suitable leaving group on the intermediate compound.
Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the benzofuran core using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the azepane ring, potentially converting it to a piperidine or pyrrolidine ring.
Substitution: The benzofuran and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Various functionalized benzofuran and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor or receptor modulator, contributing to drug discovery efforts.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural components suggest it might interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of neurology and oncology.
Industry
Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its ability to undergo various chemical reactions makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The azepane ring could mimic natural substrates, while the benzofuran and thiophene rings could provide additional binding interactions, enhancing its affinity and specificity for the target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(azepan-1-yl)-2-(furan-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-indole-2-carboxamide: Similar structure but with an indole ring instead of a benzofuran ring.
Uniqueness
The uniqueness of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide lies in its combination of structural features. The presence of the azepane ring provides flexibility and potential biological activity, while the benzofuran and thiophene rings offer opportunities for electronic interactions and chemical modifications. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H26N2O2S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O2S/c1-16-17-9-4-5-10-19(17)26-21(16)22(25)23-15-18(20-11-8-14-27-20)24-12-6-2-3-7-13-24/h4-5,8-11,14,18H,2-3,6-7,12-13,15H2,1H3,(H,23,25) |
InChI Key |
LOSLQJQKJGOQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NCC(C3=CC=CS3)N4CCCCCC4 |
Origin of Product |
United States |
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